molecular formula C16H26N6O2 B11262349 N~2~-cyclohexyl-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

N~2~-cyclohexyl-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B11262349
M. Wt: 334.42 g/mol
InChI Key: CLQHSEYRCHVUDG-UHFFFAOYSA-N
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Description

N2-CYCLOHEXYL-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylpiperidinyl group, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-CYCLOHEXYL-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrimidine Core: This step involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions to form the pyrimidine ring.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using reagents such as nitric acid or nitrating mixtures.

    Cyclohexyl and Methylpiperidinyl Substitution: The cyclohexyl and methylpiperidinyl groups are introduced through nucleophilic substitution reactions, often using cyclohexyl halides and methylpiperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-CYCLOHEXYL-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N2-CYCLOHEXYL-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-CYCLOHEXYL-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N2-CYCLOHEXYL-6-HYDRAZINYL-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE: Another pyrimidine derivative with similar structural features but different functional groups.

    N2-CYCLOHEXYL-6-(4-METHYLPIPERIDIN-1-YL)-5-AMINOPYRIMIDINE-2,4-DIAMINE: A closely related compound with an amino group instead of a nitro group.

Uniqueness

N2-CYCLOHEXYL-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H26N6O2

Molecular Weight

334.42 g/mol

IUPAC Name

2-N-cyclohexyl-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C16H26N6O2/c1-11-7-9-21(10-8-11)15-13(22(23)24)14(17)19-16(20-15)18-12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H3,17,18,19,20)

InChI Key

CLQHSEYRCHVUDG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3CCCCC3

Origin of Product

United States

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